3-(2-Acetylphenyl)benzoic acid
Overview
Description
3-(2-Acetylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.26 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(2-Acetylphenyl)benzoic acid consists of a benzene ring attached to a carboxyl group and an acetyl group .Physical And Chemical Properties Analysis
3-(2-Acetylphenyl)benzoic acid is a crystalline, colorless solid . It has a molecular weight of 240.26 g/mol .Scientific Research Applications
-
Chemical Synthesis
- Summary of Application : “3-(2-Acetylphenyl)benzoic acid” is a chemical compound with the molecular formula C15H12O3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific research context. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to this compound .
-
Phenolic Acids in Plant Metabolism
- Summary of Application : Simple phenolic acids, which include “3-(2-Acetylphenyl)benzoic acid”, are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .
- Methods of Application : These compounds are studied for their biosynthesis, sources, and biological properties, focusing on their antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
- Results or Outcomes : The findings obtained support the application of simple phenolic acids in the cosmetic, food, pharmaceutical, and health industries .
-
Tyrosinase Inhibition Activity
- Summary of Application : Compounds similar to “3-(2-Acetylphenyl)benzoic acid” have been studied for their tyrosinase inhibition activity .
- Methods of Application : These compounds are synthesized and their inhibitory activity against mushroom tyrosinase is measured .
- Results or Outcomes : The most active compound in one study had an IC50 (half maximal inhibitory concentration) value indicating its potency as a tyrosinase inhibitor .
-
Double Decarboxylative Coupling Reactions
- Summary of Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results or Outcomes : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
-
Tyrosinase Inhibition Activity
- Summary of Application : Compounds similar to “3-(2-Acetylphenyl)benzoic acid” have been studied for their tyrosinase inhibition activity .
- Methods of Application : These compounds are synthesized and their inhibitory activity against mushroom tyrosinase is measured .
- Results or Outcomes : The most active compound in one study had an IC50 (half maximal inhibitory concentration) value indicating its potency as a tyrosinase inhibitor .
- Chemical Synthesis
- Summary of Application : “3-(2-Acetylphenyl)benzoic acid” is a chemical compound with the molecular formula C15H12O3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific research context. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to this compound .
properties
IUPAC Name |
3-(2-acetylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(17)18/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBSKLBJUOTUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602462 | |
Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetylphenyl)benzoic acid | |
CAS RN |
870245-77-5 | |
Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.